2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide
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Overview
Description
2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features a benzo[d]isoxazole moiety linked to an acetamide group via a pyridine and pyrazole bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions
Preparation of Benzo[d]isoxazole Core: This step involves the cyclization of ortho-nitrobenzyl alcohol with hydroxylamine under acidic conditions to form the benzo[d]isoxazole ring.
Formation of the Pyridine-Pyrazole Bridge: The pyridine and pyrazole units are synthesized separately and then linked through a condensation reaction.
Introduction of the Acetamide Group: The final step involves the acylation of the intermediate product with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine: Known for its potent inhibitory activity on certain enzymes.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Studied for their anticancer properties.
Uniqueness
2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-24-12-14(11-22-24)16-8-13(6-7-20-16)10-21-19(25)9-17-15-4-2-3-5-18(15)26-23-17/h2-8,11-12H,9-10H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOUWFXXQUMMAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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